cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate
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Overview
Description
tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a tert-butyl group into the indole structure enhances its lipophilicity, which is crucial for its biological activity and potential therapeutic applications.
Preparation Methods
The synthesis of tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate typically involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction is carried out under specific conditions to ensure the formation of the desired product. The molecular structures of the synthesized compounds are confirmed through elemental analysis and spectral data .
Chemical Reactions Analysis
tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal and organic chemistry. It is used in the development of novel drug candidates due to its potential biological activity. The incorporation of the tert-butyl group enhances its lipophilicity, making it a valuable compound for drug development . Additionally, it has applications in the synthesis of other complex organic molecules and in the study of reaction mechanisms .
Mechanism of Action
The mechanism of action of tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances its ability to penetrate biological membranes, allowing it to reach its target sites more effectively. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate can be compared with other indole derivatives, such as [1,2,4]triazino[5,6-b]indoles and indolo[2,3-b]quinoxalines . These compounds also exhibit significant biological activity and are used in medicinal chemistry. The presence of the tert-butyl group in tert-Butyl(3aS,8bS)-3,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(1H)-carboxylate makes it unique by enhancing its lipophilicity and biological activity .
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
tert-butyl (3aS,8bS)-3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate |
InChI |
InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3/t11-,13-/m1/s1 |
InChI Key |
KFJDWQGAAKUEEW-DGCLKSJQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)NC3=CC=CC=C23 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23 |
Origin of Product |
United States |
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